molecular formula C18H14FN3O3S B14139990 Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate CAS No. 1209246-37-6

Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate

Cat. No.: B14139990
CAS No.: 1209246-37-6
M. Wt: 371.4 g/mol
InChI Key: VSYXVPMKZPJDLM-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Ureido Group: The ureido group is introduced by reacting the thiazole derivative with an isocyanate, such as 2-fluorophenyl isocyanate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)benzoate
  • Methyl 4-(2-(3-(2-bromophenyl)ureido)thiazol-4-yl)benzoate
  • Methyl 4-(2-(3-(2-methylphenyl)ureido)thiazol-4-yl)benzoate

Uniqueness

Methyl 4-(2-(3-(2-fluorophenyl)ureido)thiazol-4-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

1209246-37-6

Molecular Formula

C18H14FN3O3S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 4-[2-[(2-fluorophenyl)carbamoylamino]-1,3-thiazol-4-yl]benzoate

InChI

InChI=1S/C18H14FN3O3S/c1-25-16(23)12-8-6-11(7-9-12)15-10-26-18(21-15)22-17(24)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H2,20,21,22,24)

InChI Key

VSYXVPMKZPJDLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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